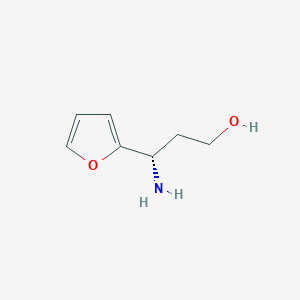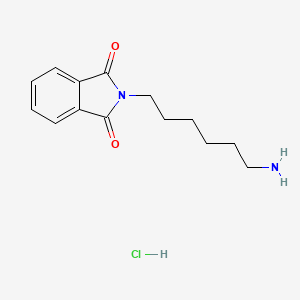
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C7H8BNO2 It is a derivative of boronic acid, featuring a pyridine ring attached to a vinyl group, which is further connected to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like ethanol or water) under mild temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alkane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a building block for more complex molecules. The vinyl group provides additional reactivity, allowing for further functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Vinylboronic acid: Lacks the pyridine ring, featuring only the vinyl and boronic acid groups.
Pyridine-2-boronic acid: Similar pyridine structure but with the boronic acid group attached directly to the pyridine ring.
Uniqueness
(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is unique due to the combination of the pyridine ring and the vinyl group, which provides enhanced reactivity and versatility in various chemical reactions. This combination allows for the formation of more complex and diverse molecules, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H8BNO2 |
|---|---|
Molecular Weight |
148.96 g/mol |
IUPAC Name |
[(E)-2-pyridin-4-ylethenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h1-6,10-11H/b4-1+ |
InChI Key |
PPHNUZZZZYAUAH-DAFODLJHSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=NC=C1)(O)O |
Canonical SMILES |
B(C=CC1=CC=NC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)
![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






